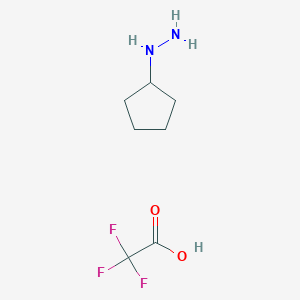
Cyclopentylhydrazine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-hydrazinetrfluoroaceticacidsalt is a chemical compound that combines cyclopentyl-hydrazine with trifluoroacetic acid. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its reactivity and ability to form stable salts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-hydrazinetrfluoroaceticacidsalt typically involves the reaction of cyclopentyl-hydrazine with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the formation of the desired salt. The reaction is usually performed in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Cyclopentyl-hydrazinetrfluoroaceticacidsalt may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl-hydrazinetrfluoroaceticacidsalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-hydrazine derivatives with different functional groups, while reduction can produce simpler hydrazine compounds.
Applications De Recherche Scientifique
Cyclopentyl-hydrazinetrfluoroaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclopentyl-hydrazinetrfluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Cyclopentyl-hydrazinetrfluoroaceticacidsalt can be compared with other similar compounds, such as:
Cyclopentyl-hydrazine hydrochloride: Similar in structure but with different acid moieties.
Trifluoroacetic acid salts: Other salts with trifluoroacetic acid may have different properties and applications.
The uniqueness of Cyclopentyl-hydrazinetrfluoroaceticacidsalt lies in its specific combination of cyclopentyl-hydrazine and trifluoroacetic acid, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H13F3N2O2 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
cyclopentylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.C2HF3O2/c6-7-5-3-1-2-4-5;3-2(4,5)1(6)7/h5,7H,1-4,6H2;(H,6,7) |
Clé InChI |
XIIKMDCAZPKVJM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)
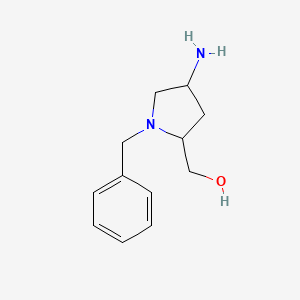
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)

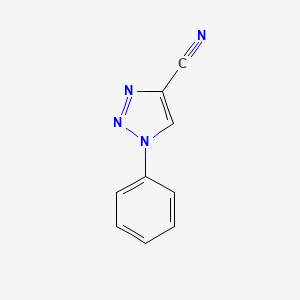
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)
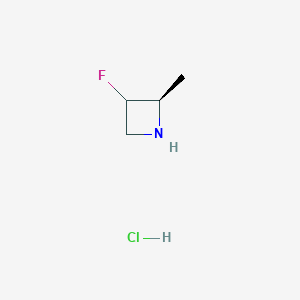
![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)
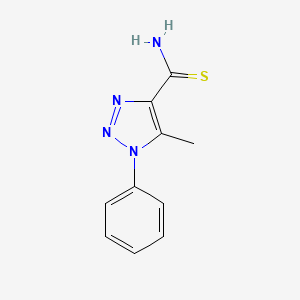
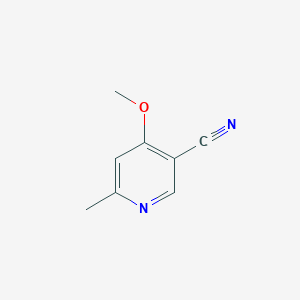
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)

